Empagliflozin is a potent and highly selective inhibitor of the renal sodium-glucose cotransporter 2 (SGLT2) [, ]. It belongs to the gliflozin class of drugs []. While primarily recognized for its role in managing type 2 diabetes mellitus (T2DM) by increasing urinary glucose excretion [], research demonstrates its potential in various other fields, including cardiology, nephrology, and cellular biology.
While empagliflozin's primary mechanism involves inhibiting SGLT2 in the kidneys to reduce blood glucose [], research suggests additional mechanisms contributing to its diverse effects:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: